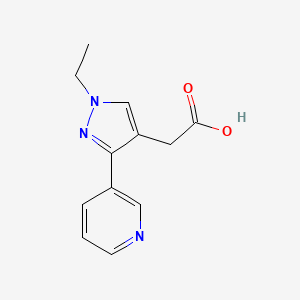

2-(1-乙基-3-(吡啶-3-基)-1H-吡唑-4-基)乙酸

描述

“2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic compound that contains a pyridine ring and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, which are aromatic and therefore contribute to the compound’s stability. The ethyl linker provides flexibility to the molecule, and the acetic acid group can participate in hydrogen bonding and other polar interactions .

Chemical Reactions Analysis

As an organic compound containing both aromatic rings and a carboxylic acid group, “2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” could participate in various chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic rings would likely make the compound relatively stable. The compound might be soluble in polar solvents due to the presence of the polar carboxylic acid group .

科学研究应用

药物研究:抗病毒剂

该化合物已被探索用于其作为抗病毒剂的潜力。 吡啶-3-基乙酸衍生物,具有类似的结构,已被研究其抑制人类免疫缺陷病毒 (HIV) 复制的能力 。结构相似性表明,2-(1-乙基-3-(吡啶-3-基)-1H-吡唑-4-基)乙酸可能成为开发新型抗病毒药物,特别是作为 HIV 整合酶抑制剂的候选药物。

生物化学:酶抑制

含有吡啶-3-基乙酸衍生物的化合物已被证明具有酶抑制活性 。这表明2-(1-乙基-3-(吡啶-3-基)-1H-吡唑-4-基)乙酸可以被研究其作为酶抑制剂的潜力,这对于代谢途径的研究和治疗剂的开发至关重要。

作用机制

Target of Action

Compounds with similar structures, such as indazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Mode of Action

For instance, certain indazole derivatives have been found to inhibit poly(ADP-ribose)polymerase (PARP) 1 and 2, which play a crucial role in DNA repair and genomic stability .

Biochemical Pathways

Similar compounds have been found to inhibit hiv integrase, a key enzyme in the life cycle of the human immunodeficiency virus .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

实验室实验的优点和局限性

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for researchers. Additionally, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a versatile compound that can be used in a wide range of applications. However, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a relatively unstable compound and may degrade over time. This limits its shelf life and makes it unsuitable for long-term storage.

未来方向

The potential future directions for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid are numerous. 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid could be used to develop new drugs with improved therapeutic activities. It could also be used to study the effects of various compounds on cellular processes and the human body. Additionally, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid could be used to synthesize various organic compounds with potential applications in pharmaceuticals and other industries. Finally, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid could be used to develop new synthetic methods for organic compounds.

属性

IUPAC Name |

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-15-8-10(6-11(16)17)12(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMSCAJSNDBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

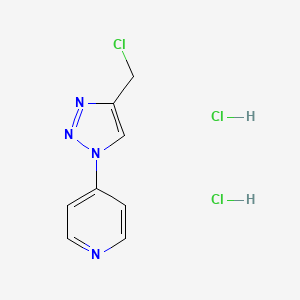

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)